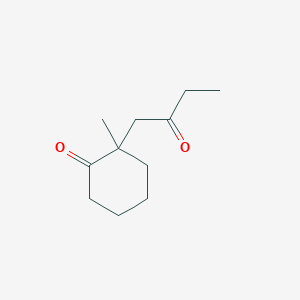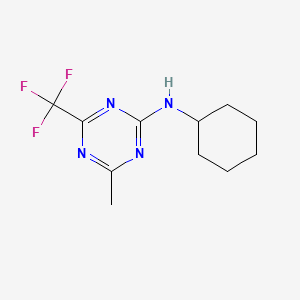![molecular formula C6H8N2O2S B14619448 2-[(Methylsulfanyl)methyl]pyrimidine-4,6(1H,5H)-dione CAS No. 59640-59-4](/img/structure/B14619448.png)
2-[(Methylsulfanyl)methyl]pyrimidine-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Methylsulfanyl)methyl]pyrimidine-4,6(1H,5H)-dione is a heterocyclic compound characterized by a pyrimidine ring substituted with a methylsulfanyl group at the 2-position and carbonyl groups at the 4 and 6 positions. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methylsulfanyl)methyl]pyrimidine-4,6(1H,5H)-dione typically involves the reaction of pyrimidine derivatives with methylsulfanyl reagents. One common method is the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc).
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as zinc chloride (ZnCl2) in three-component coupling reactions has been reported to be effective in producing various pyrimidine derivatives in a single step .
Chemical Reactions Analysis
Types of Reactions
2-[(Methylsulfanyl)methyl]pyrimidine-4,6(1H,5H)-dione undergoes several types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-[(Methylsulfanyl)methyl]pyrimidine-4,6(1H,5H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-[(Methylsulfanyl)methyl]pyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. For example, it has been studied as a potential inhibitor of poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair processes. By inhibiting PARP-1, the compound can compromise the DNA repair mechanism in cancer cells, leading to genomic dysfunction and cell death .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylsulfanyl-pyrimidine-4,6-diol
- 2-Methylmercaptobarbituic acid
- 2-Methylthio-4,6-pyrimidinedione
- 2-Methylthiopyrimidine-4,6-dione
- 4,6-Dihydroxy-2-methylmercaptopyrimidine
- 4,6-Dihydroxy-2-methylthiopyrimidine
Uniqueness
2-[(Methylsulfanyl)methyl]pyrimidine-4,6(1H,5H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
59640-59-4 |
|---|---|
Molecular Formula |
C6H8N2O2S |
Molecular Weight |
172.21 g/mol |
IUPAC Name |
2-(methylsulfanylmethyl)-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C6H8N2O2S/c1-11-3-4-7-5(9)2-6(10)8-4/h2-3H2,1H3,(H,7,8,9,10) |
InChI Key |
OXCQVYUDXBTUBC-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=NC(=O)CC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Methylsulfanyl)-2-[2-(methylsulfanyl)ethoxy]ethane](/img/structure/B14619370.png)
![2-[(5-Chloroquinolin-8-yl)oxy]-N'-hydroxypropanimidamide](/img/structure/B14619378.png)

![1-[2,3-Dimethyl-5-(2-methylprop-1-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14619385.png)



![(Butane-1,4-diyl)bis[bromo(dimethyl)stannane]](/img/structure/B14619398.png)



![2,2-Dimethyl-N-{2-oxo-2-[(propan-2-yl)amino]ethyl}propanamide](/img/structure/B14619434.png)
![4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol](/img/structure/B14619439.png)
![1-Oxaspiro[4.4]nonane-4-carboxylic acid, 3-methylene-2-oxo-](/img/structure/B14619449.png)
